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molecular formula C10H11NO2S B1596405 5,6-Dimethoxy-2-methyl-1,3-benzothiazole CAS No. 62306-04-1

5,6-Dimethoxy-2-methyl-1,3-benzothiazole

Cat. No. B1596405
M. Wt: 209.27 g/mol
InChI Key: SOWIEKUNTPLSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318785B2

Procedure details

5,6-Dimethoxy-2-methyl-benzothiazole (3.9 g) was refluxed with 47% hydrobromic acid (40 ml) for four hours. The solid was filtered and dried under vacuum.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([O:13]C)=[CH:5][C:6]2[S:10][C:9]([CH3:11])=[N:8][C:7]=2[CH:12]=1>Br>[CH3:11][C:9]1[S:10][C:6]2[CH:5]=[C:4]([OH:13])[C:3]([OH:2])=[CH:12][C:7]=2[N:8]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
COC=1C(=CC2=C(N=C(S2)C)C1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
CC=1SC2=C(N1)C=C(C(=C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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